REACTION_CXSMILES
|
[N+:1](=[CH2:3])=[N-:2].CC1C=CC(S(N(N=O)C)(=O)=O)=CC=1.[CH3:18][O:19][C:20](=[O:25])[C:21](Br)=[CH:22][CH3:23].C(O)(=O)C>C(OCC)C>[CH3:23][C:22]1[CH:3]=[N:1][NH:2][C:21]=1[C:20]([O:19][CH3:18])=[O:25]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)N(C)N=O
|
Name
|
|
Quantity
|
3.58 g
|
Type
|
reactant
|
Smiles
|
COC(C(=CC)Br)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
with stirring overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −78° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm to 20° C.
|
Type
|
CUSTOM
|
Details
|
to destroy excess diazomethane
|
Type
|
CUSTOM
|
Details
|
the mixture evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by column chromatography on silica gel eluting with ethyl acetate:cyclohexane (1:1)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=NNC1C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.12 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |